molecular formula C8H9ClN2O2 B13922863 Methyl 2-(aminomethyl)-6-chloroisonicotinate

Methyl 2-(aminomethyl)-6-chloroisonicotinate

Cat. No.: B13922863
M. Wt: 200.62 g/mol
InChI Key: XCETYZYXBAHTLV-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-6-chloroisonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl ester group, an aminomethyl group, and a chlorine atom attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-6-chloroisonicotinate typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloronicotinic acid.

    Esterification: The 6-chloronicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 6-chloronicotinate.

    Aminomethylation: The methyl 6-chloronicotinate is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-6-chloroisonicotinate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted isonicotinates.

Scientific Research Applications

Methyl 2-(aminomethyl)-6-chloroisonicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-6-chloroisonicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(aminomethyl)-isonicotinate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Methyl 6-chloroisonicotinate: Lacks the aminomethyl group, which may reduce its potential for forming hydrogen bonds.

    2-(Aminomethyl)-6-chloronicotinic acid: Contains a carboxylic acid group instead of a methyl ester, which can influence its solubility and reactivity.

Uniqueness

Methyl 2-(aminomethyl)-6-chloroisonicotinate is unique due to the presence of both the aminomethyl and chlorine groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical transformations and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 2-(aminomethyl)-6-chloropyridine-4-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)5-2-6(4-10)11-7(9)3-5/h2-3H,4,10H2,1H3

InChI Key

XCETYZYXBAHTLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)CN

Origin of Product

United States

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